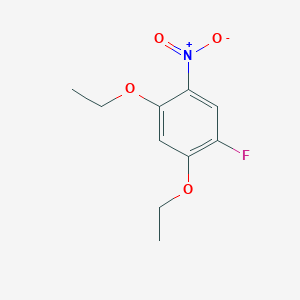
(2S,3R)-1-(tert-Butoxycarbonyl)-3-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-1-(tert-Butoxycarbonyl)-3-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 4-cyanobenzyl group, makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1-(tert-Butoxycarbonyl)-3-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and 4-cyanobenzyl bromide.
Formation of Pyrrolidine Derivative: Pyrrolidine is reacted with tert-butyl chloroformate under basic conditions to form the tert-butoxycarbonyl-protected pyrrolidine.
Substitution Reaction: The protected pyrrolidine is then subjected to a nucleophilic substitution reaction with 4-cyanobenzyl bromide in the presence of a suitable base, such as potassium carbonate, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-1-(tert-Butoxycarbonyl)-3-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine or the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Potassium carbonate in acetonitrile or dimethylformamide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(2S,3R)-1-(tert-Butoxycarbonyl)-3-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2S,3R)-1-(tert-Butoxycarbonyl)-3-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylamine: An aliphatic primary amine used in organic synthesis.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.
Bromomethyl methyl ether: A reagent used in organic synthesis.
Uniqueness
(2S,3R)-1-(tert-Butoxycarbonyl)-3-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid is unique due to its chiral nature and the presence of both a tert-butoxycarbonyl group and a 4-cyanobenzyl group. These features make it a versatile intermediate in the synthesis of complex molecules, offering advantages in terms of reactivity and selectivity compared to similar compounds.
Propriétés
Formule moléculaire |
C18H22N2O4 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
(2S,3R)-3-[(4-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-9-8-14(15(20)16(21)22)10-12-4-6-13(11-19)7-5-12/h4-7,14-15H,8-10H2,1-3H3,(H,21,22)/t14-,15-/m0/s1 |
Clé InChI |
WGQPJPSNDNXDBR-GJZGRUSLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)CC2=CC=C(C=C2)C#N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


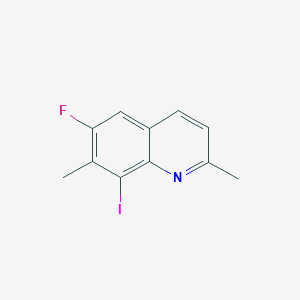
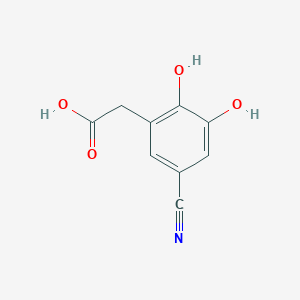



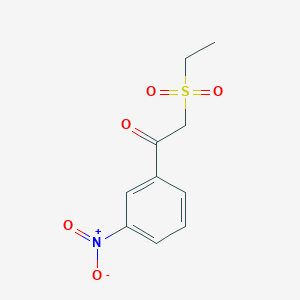

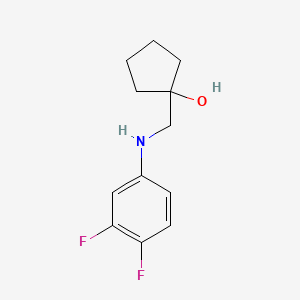
![methyl 4-[[2-[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetyl]amino]benzoate](/img/structure/B15227995.png)
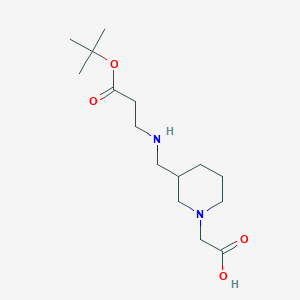
![Ethyl (R)-2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B15228012.png)
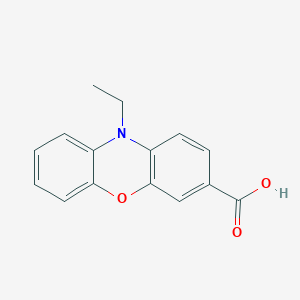
![(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B15228023.png)
